(4-Phenylpiperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylpiperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a phenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperidin-4-yl)methanamine typically involves the reduction of 4-phenylpiperidine-4-carbonitrile using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). The reaction is carried out by slowly adding a solution of 4-phenylpiperidine-4-carbonitrile in THF to a suspension of LAH in THF. The mixture is stirred for two hours, followed by quenching with sodium sulfate decahydrate. The product is then isolated by filtration and concentration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the piperidine ring.
Scientific Research Applications
(4-Phenylpiperidin-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions and protein binding studies.
Mechanism of Action
The mechanism of action of (4-Phenylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine: This compound has a benzyl group instead of a methanamine group, which can influence its chemical properties and biological activity.
(4-Phenylpiperidin-4-yl)methanamine hydrochloride: This is the hydrochloride salt form of the compound, which can affect its solubility and stability.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in different research fields make it a valuable compound for scientific studies.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(4-phenylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-10,13H2 |
InChI Key |
KLIBOYNLALPCFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.